N-(4-Chlorophenyl) vs. N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Substitution: Divergent Protein Binding Profiles in 1-(3-Chlorobenzyl)-5-amino-1,2,3-triazole-4-carboxamides
In the 1-(3-chlorobenzyl)-5-amino-1,2,3-triazole-4-carboxamide sub-series, exchanging the N4-substituent from 4-chlorophenyl (target compound) to 2,3-dihydro-1,4-benzodioxin-6-yl (BDBM62512) results in measurable protein-binding differences. BDBM62512 demonstrates an IC₅₀ of 9.25 µM against Epstein-Barr nuclear antigen 1 (EBNA1) and binds trans-activator protein BZLF1 in a high-throughput screening assay conducted by The Scripps Research Institute Molecular Screening Center [1]. The target compound, bearing the smaller and more lipophilic 4-chlorophenyl moiety, is predicted to exhibit altered hydrogen-bonding and steric interactions with these viral targets compared to the bulkier benzodioxin analog. Although direct potency data for the target compound against EBNA1 are not publicly available, the structural divergence at the amide nitrogen constitutes a well-defined SAR switch point that can redirect target selectivity within the same core scaffold [2].
| Evidence Dimension | Binding affinity to Epstein-Barr nuclear antigen 1 (EBNA1) |
|---|---|
| Target Compound Data | Not publicly reported for EBNA1; structurally distinct N-(4-chlorophenyl) substituent |
| Comparator Or Baseline | BDBM62512 (N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog): IC₅₀ = 9.25 µM against EBNA1 |
| Quantified Difference | Qualitative SAR divergence; quantitative comparison pending experimental determination |
| Conditions | In vitro enzyme inhibition assay; Scripps Research Institute Molecular Screening Center HTS platform |
Why This Matters
This SAR divergence demonstrates that the N4-substituent choice is not interchangeable; researchers targeting specific protein classes must select the appropriate amide substituent, and the 4-chlorophenyl variant provides a distinct chemical starting point for optimization against targets where the benzodioxin analog shows weak or off-profile activity.
- [1] BindingDB Entry BDBM62512. IC₅₀ data for 5-amino-1-(3-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide against Epstein-Barr nuclear antigen 1 (9.25 µM) and Trans-activator protein BZLF1. View Source
- [2] Brand S, Ko EJ, Viayna E, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J Med Chem. 2017;60(17):7284–7299. doi:10.1021/acs.jmedchem.7b00463 View Source
